![molecular formula C16H12Cl2N2O3S2 B2499881 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 922604-23-7](/img/structure/B2499881.png)
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dimethoxybenzamide
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Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dimethoxybenzamide, also known as DTT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been shown to have potential applications in various fields, including cancer research, neurobiology, and drug discovery.
Scientific Research Applications
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties . For instance, one of the synthesized compounds exhibited moderate activity against Bacillus subtilis and Penicillium fimorum .
Antioxidant Activity
The compound has shown significant antioxidant activity. Specifically, some derivatives of the compound showed 95.2% and 96.3% antioxidant activity, which is considered good to excellent compared to the control (ascorbic acid) .
Molecular Docking Studies
Molecular docking studies of the new compounds with cytochrome P450 14 alpha-sterol demethylase (CYP51) were carried out to evaluate their possibility as drugs . Notably, some compounds showed the highest affinity with the lowest binding energies .
Synthesis of Thiazole Derivatives
The compound has been used in the synthesis of thiazole derivatives . These derivatives were synthesized in 46–89% yields by the reflux of carbothioamides with 2-bromoacetophenone .
Cytotoxic Activity
Some derivatives of the compound have shown cytotoxic activity against certain human tumor cell lines . For example, compound 5i was the most potent cytotoxic agent against MBA-MB-231 cell lines , with an IC50 value of 1.38 µM .
Selectivity for Cancer Cells
The IC50 values of certain compounds were found to be high in normal human fibroblast cell lines, suggesting their high selectivity for cancer cells over normal cells .
properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S2/c1-22-11-5-3-4-8(13(11)23-2)15(21)20-16-19-10(7-24-16)9-6-12(17)25-14(9)18/h3-7H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBFRYXSONSYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dimethoxybenzamide |
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